Amino-(3,5-dimethyl-phenyl)-acetic acid
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Overview
Description
“Amino-(3,5-dimethyl-phenyl)-acetic acid” is a chiral compound . Chiral compounds are of great interest in various fields such as pharmaceuticals, agrochemicals, and other chemical entities like fragrances and flavors . The compound is related to 3,5-dimethyl phenyl tris-phenyl carbamates of amylose and cellulose, which have shown high enantio-recognition performance among developed polysaccharide-based CSPs .
Synthesis Analysis
The synthesis of related compounds involves the reaction of corresponding amines with phosgene . A new class of aromatic bismaleimides containing anisyl group were synthesized from bis(4-amino 3,5-dimethyl phenyl) anisyl methane and maleic anhydride via bismaleamic acid as an intermediate followed by cyclodehydration to bismaleimides .Molecular Structure Analysis
The molecular structure of related compounds such as 3,5-Dimethylphenylboronic acid has been confirmed by FTIR, 1 H-NMR and elemental analysis .Chemical Reactions Analysis
Amino groups are powerful activating substituents, so they are deactivated by acetylation before nitration. The acetyl substituent also protects the initial amine function from reaction with nitrous acid later on .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as 3,5-Dimethylphenylboronic acid have been studied. This compound is hygroscopic and insoluble in water .Scientific Research Applications
Pharmacological Profile
- A study by Laufer et al. (1994) examined a pyrrolizine derivative related to Amino-(3,5-dimethyl-phenyl)-acetic acid, highlighting its dual inhibition of cyclo-oxygenase and 5-lipoxygenase enzymes. This compound showed potential as an antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative agent without causing gastrointestinal damage in animal models (Laufer et al., 1994).
Chemical Synthesis and Reactivity
- Elkholy and Morsy (2006) described the synthesis of tetrahydropyrimido derivatives involving 2-Amino-4-phenyl compounds. This work contributes to the understanding of the reactivity of compounds related to this compound and its potential applications in synthesizing novel chemical entities (Elkholy & Morsy, 2006).
Applications in Organic Chemistry
- A study by Trofimov et al. (2007) investigated the reaction of amino acids with α,β-acetylenic γ-hydroxyacid nitriles, producing a new family of unnatural amino acids. This research illustrates the potential of this compound derivatives in creating novel amino acid structures (Trofimov et al., 2007).
Material Science and Applications
- Yashima et al. (1997) explored the synthesis of polyacetylenes bearing an amino group. Their research into the induced circular dichroism properties of these polymers, in the presence of optically active acids, highlights potential applications in chirality assignment and material science (Yashima et al., 1997).
Mechanism of Action
Mode of Action
As an amino acid derivative, it may interact with its targets through hydrogen bonding, hydrophobic effects, and π–π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, potentially affecting various biological processes .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Action Environment
The action of Amino-(3,5-dimethyl-phenyl)-acetic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the simultaneous addition of acid and alkaline additives to the mobile phase was found to be important for improving the enantiomeric resolution of a similar compound .
Safety and Hazards
Future Directions
The development of resource-efficient as well as environment-friendly synthetic processes for manufacturing of chemicals and intermediates is a must for sustainable industrial development . The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
Properties
IUPAC Name |
2-amino-2-(3,5-dimethylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZDSCDHEYQPSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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